

Technical Guide: N-acetylserine-d3 in Quantitative Mass Spectrometry

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Compound of Interest		
Compound Name:	N-acetylserine-d3	
Cat. No.:	B15571138	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-acetylserine-d3**, a deuterated analog of N-acetylserine. It is primarily utilized as an internal standard in quantitative mass spectrometry-based applications, such as metabolomics and pharmacokinetic studies, to ensure accuracy and precision.

Core Compound Information

N-acetylserine-d3 is a stable isotope-labeled form of N-acetylserine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.

Quantitative Data Summary



Property	Value	Source
CAS Number	2230887-17-7	[1]
Molecular Formula	C5H6D3NO4	N/A
Molecular Weight	150.15 g/mol	[1]
Isotopic Enrichment	Typically ≥98 atom % D	N/A
Appearance	White to off-white solid	N/A
Storage Temperature	-20°C	[1]

Experimental Protocols

Detailed methodologies for the synthesis and application of **N-acetylserine-d3** are provided below. These protocols are representative and may require optimization based on specific experimental conditions and available instrumentation.

Synthesis of N-acetylserine-d3

A plausible method for the synthesis of **N-acetylserine-d3** involves the N-acetylation of L-serine-2,3,3-d3 using acetic anhydride-d6 in a basic solution.

Materials:

- L-serine-2,3,3-d3
- Acetic anhydride-d6
- Sodium hydroxide solution
- Purified water
- Reaction vessel with pH and temperature control
- Stirrer

Procedure:



- Dissolve L-serine-2,3,3-d3 in purified water within the reaction vessel.
- While stirring, carefully add sodium hydroxide solution to facilitate the complete dissolution of the deuterated serine.
- Cool the resulting solution to a temperature below 30°C.
- Slowly introduce acetic anhydride-d6 to the solution. Throughout the addition, maintain the pH of the mixture between 9 and 11 by the controlled addition of a sodium hydroxide solution.
- Allow the reaction to proceed at a temperature below 30°C until completion. The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- The final solution, containing N-acetylserine-d3, can then be purified using techniques like ion-exchange chromatography.

Quantitative Analysis of N-acetylserine using N-acetylserine-d3 as an Internal Standard via LC-MS/MS

This protocol outlines the use of **N-acetylserine-d3** as an internal standard for the quantification of endogenous N-acetylserine in a biological matrix (e.g., plasma).

Materials and Equipment:

- Biological samples (e.g., plasma)
- N-acetylserine-d3 (internal standard)
- Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solution)
- LC-MS/MS system
- Autosampler vials

Procedure:



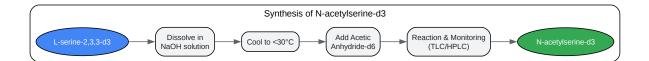
Sample Preparation:

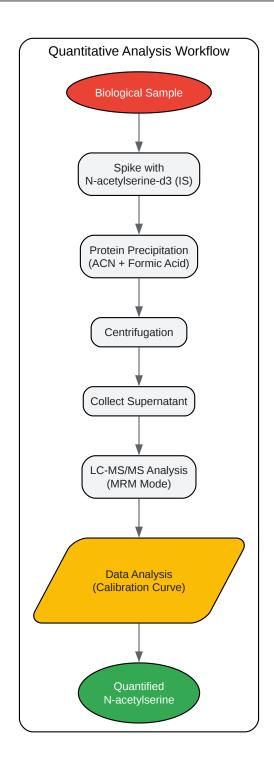
- Thaw biological samples on ice.
- To 100 μL of each sample, standard, and quality control, add a known concentration of N-acetylserine-d3 solution.
- Add 400 μL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto the LC-MS/MS system.
 - Chromatographic separation is typically achieved on a reverse-phase column.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect
 the specific precursor-to-product ion transitions for both N-acetylserine and Nacetylserine-d3.
- Data Analysis:
 - A calibration curve is generated by plotting the peak area ratio of the analyte (N-acetylserine) to the internal standard (N-acetylserine-d3) against the known concentrations of the calibration standards.
 - The concentration of N-acetylserine in the unknown samples is then determined from this calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows described above.







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References

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